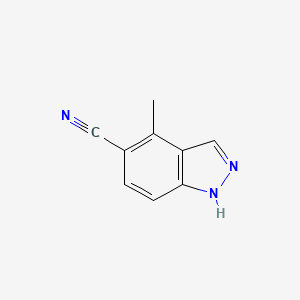![molecular formula C4H3F2N5S B1359234 3-(Difluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine CAS No. 893746-11-7](/img/structure/B1359234.png)
3-(Difluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Difluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine, commonly referred to as DFTD, is a synthetic compound that has been studied for its potential applications in scientific research. DFTD is a derivative of the triazole ring system and has been shown to possess a wide range of biological activities. DFTD has been studied for its potential applications in the areas of medicinal chemistry, biochemistry, and molecular biology.
作用机制
Target of Action
The primary targets of 3-(Difluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Mode of Action
It is known that triazole derivatives can interact with various biological targets, leading to a wide range of potential effects .
Pharmacokinetics
It is known that the compound is a solid at room temperature, suggesting that it may be orally bioavailable .
实验室实验的优点和局限性
DFTD has several advantages and limitations for use in lab experiments. One advantage of DFTD is its low cost, which makes it an attractive option for researchers. Additionally, DFTD is relatively easy to synthesize, making it an attractive option for researchers who want to quickly and easily obtain the compound. One limitation of DFTD is its relatively short half-life, which can make it difficult to use in long-term experiments. Additionally, DFTD is not approved for use in humans, so it must be used with caution in experiments involving humans.
未来方向
There are several potential future directions for the use of DFTD in scientific research. One potential direction is to further explore its potential as an inhibitor of acetylcholinesterase, glycogen synthase, and reverse transcriptase. Additionally, DFTD could be further studied for its potential anti-inflammatory and antioxidant effects. Additionally, DFTD could be further studied for its potential applications in the treatment of various diseases, such as Alzheimer’s disease, diabetes, and cancer. Finally, DFTD could be further studied for its potential applications in the development of new drugs and therapies.
合成方法
DFTD can be synthesized via a three-step procedure. The first step involves the reaction of 2-amino-3-methyl-1,3,4-thiadiazole with difluoromethyl bromide in the presence of a base, such as potassium carbonate or sodium hydroxide. This reaction results in the formation of 3-(difluoromethyl)-1,2,4-triazole-3,4-b-thiadiazol-6-amine. The second step involves the reaction of the intermediate product with a suitable alkyl halide, such as bromoacetyl chloride, in the presence of a base, such as triethylamine. This reaction results in the formation of 3-(difluoromethyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-amine. The third and final step involves the purification of the product by recrystallization.
科学研究应用
DFTD has been studied for its potential applications in the areas of medicinal chemistry, biochemistry, and molecular biology. In medicinal chemistry, DFTD has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which plays an important role in the regulation of neurotransmitter levels in the brain. In biochemistry, DFTD has been studied as a potential inhibitor of the enzyme glycogen synthase, which plays an important role in the regulation of glucose metabolism. In molecular biology, DFTD has been studied as a potential inhibitor of the enzyme reverse transcriptase, which plays an important role in the regulation of viral replication.
生化分析
Biochemical Properties
3-(Difluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with specific enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity and the overall biochemical pathways they regulate .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to their inhibition or activation . This binding can result in changes in gene expression, either upregulating or downregulating the transcription of target genes . Additionally, it can modulate enzyme activity by altering the enzyme’s conformation or by competing with natural substrates for binding sites .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its efficacy and potency . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity . Its stability can be affected by various factors, including temperature and pH, which need to be carefully controlled in experimental settings .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At lower doses, it may have beneficial effects, such as modulating metabolic pathways and improving cellular function . At higher doses, it can exhibit toxic or adverse effects, including cellular toxicity and organ damage . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels . For instance, it can inhibit key enzymes in glycolysis or the citric acid cycle, leading to changes in energy production and metabolic homeostasis . These interactions highlight its potential as a modulator of metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function . It is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its effects . Its distribution can also be influenced by factors such as cellular uptake mechanisms and binding affinity to intracellular targets .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function . It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it influences metabolic processes, or to the nucleus, where it affects gene expression . Understanding its subcellular localization helps elucidate its precise mechanisms of action and potential therapeutic applications .
属性
IUPAC Name |
3-(difluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F2N5S/c5-1(6)2-8-9-4-11(2)10-3(7)12-4/h1H,(H2,7,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCCPZJZEKQULD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C2N1N=C(S2)N)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F2N5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(4-Bromobutanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B1359157.png)
![(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B1359158.png)
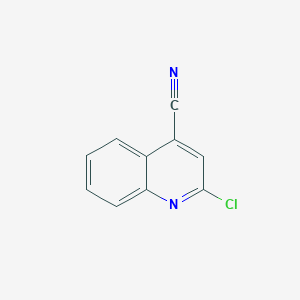

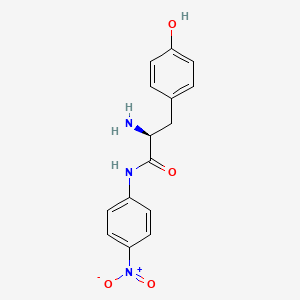
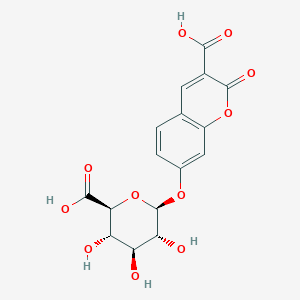
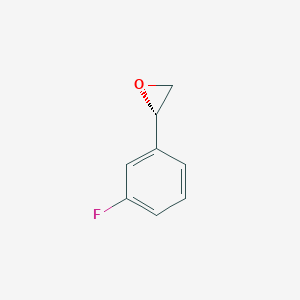
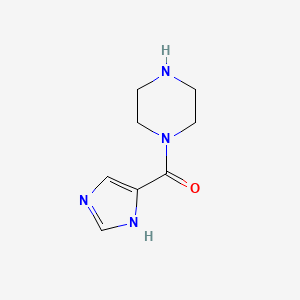
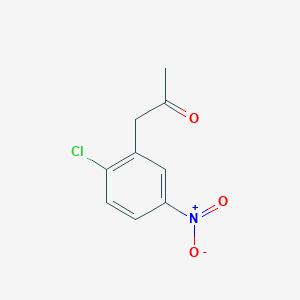
![[2-[(2-Methylphenyl)methoxy]phenyl]methanol](/img/structure/B1359180.png)
